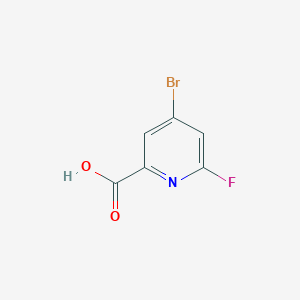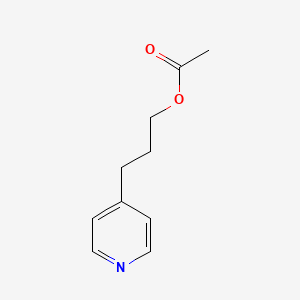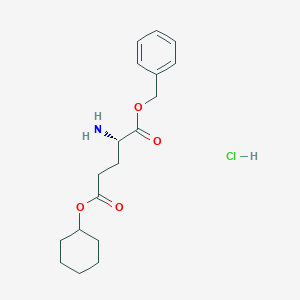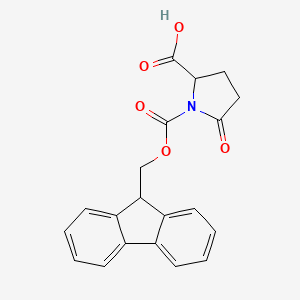
4-Bromo-6-fluoropicolinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-6-fluoropicolinic acid is an organic compound with the molecular formula C6H3BrFNO2 It is a derivative of picolinic acid, where the hydrogen atoms at positions 4 and 6 on the pyridine ring are replaced by bromine and fluorine atoms, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-fluoropicolinic acid typically involves the halogenation of picolinic acid derivatives. One common method is the bromination of 6-fluoropicolinic acid using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in a solvent such as acetic acid or dichloromethane at a specific temperature to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using automated reactors to control temperature, pressure, and reaction time. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromo-6-fluoropicolinic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium phosphate in organic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted picolinic acid derivatives.
- Biaryl compounds from coupling reactions.
- Oxidized or reduced forms of the original compound.
Aplicaciones Científicas De Investigación
4-Bromo-6-fluoropicolinic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its role in drug discovery and development, particularly in designing inhibitors or modulators of biological pathways.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-Bromo-6-fluoropicolinic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and specificity towards molecular targets, thereby modulating biochemical pathways.
Comparación Con Compuestos Similares
4-Bromo-2-fluorobenzoic acid: Similar structure with a carboxylic acid group and halogen substitutions.
6-Bromo-2-fluoropyridine: Another halogenated pyridine derivative.
4-Chloro-6-fluoropicolinic acid: Chlorine substitution instead of bromine.
Uniqueness: 4-Bromo-6-fluoropicolinic acid is unique due to the specific positions of the bromine and fluorine atoms on the pyridine ring, which can significantly affect its chemical reactivity and biological activity compared to other halogenated derivatives.
Propiedades
Número CAS |
1260667-90-0 |
|---|---|
Fórmula molecular |
C6H3BrFNO2 |
Peso molecular |
220.00 g/mol |
Nombre IUPAC |
4-bromo-6-fluoropyridine-2-carboxylic acid |
InChI |
InChI=1S/C6H3BrFNO2/c7-3-1-4(6(10)11)9-5(8)2-3/h1-2H,(H,10,11) |
Clave InChI |
GBKIPBMFLYLUGD-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(N=C1C(=O)O)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[1-(1-Benzofuran-2-carbonyl)azetidin-3-yl]oxy}-2-methylpyridine](/img/structure/B12280714.png)
![2-[(3-Methylphenyl)sulfonyl]acetic acid ethyl ester](/img/structure/B12280722.png)
![3-{[1-(4,6-Dimethoxypyrimidin-2-yl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one](/img/structure/B12280724.png)
![2-methyl-4-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B12280726.png)



![(2Z)-3-butyl-2-[(E)-3-(3-butyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]-1,1-dimethylbenzo[e]indole;perchlorate](/img/structure/B12280767.png)



![[2-[2-[1-Bis[3,5-bis(trifluoromethyl)phenyl]phosphanylethyl]cyclopenta-2,4-dien-1-yl]phenyl]-bis(4-methoxy-3,5-dimethylphenyl)phosphane;cyclopenta-1,3-diene;iron(2+)](/img/structure/B12280787.png)

![3-({6-Phenyl-2-azaspiro[3.3]heptan-2-yl}methyl)benzonitrile](/img/structure/B12280795.png)
